molecular formula C9H8N2OS B273591 2-Mercapto-1-methylquinazolin-4(1H)-one CAS No. 4802-85-1

2-Mercapto-1-methylquinazolin-4(1H)-one

Cat. No.: B273591
CAS No.: 4802-85-1
M. Wt: 192.24 g/mol
InChI Key: QYRHSCKVNACOHK-UHFFFAOYSA-N
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Description

2-Mercapto-1-methylquinazolin-4(1H)-one is a heterocyclic compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 g/mol. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercapto-1-methylquinazolin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the reaction of anthranilic acid with isothiocyanates under reflux conditions to form the intermediate 2-aminobenzothiazole, which is then methylated to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-1-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-Mercapto-1-methylquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a multi-kinase inhibitor and apoptosis inducer in cancer therapy.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Mercapto-1-methylquinazolin-4(1H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets multiple protein kinases, including VEGFR2, EGFR, HER2, and CDK2.

    Pathways Involved: By inhibiting these kinases, the compound disrupts key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

2-Mercapto-1-methylquinazolin-4(1H)-one can be compared with other similar compounds in the quinazolinone family:

    Similar Compounds: 2-Sulfanylquinazolin-4-one, 1-Ethyl-2-sulfanylidenequinazolin-4-one.

    Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

4802-85-1

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

1-methyl-2-sulfanylidenequinazolin-4-one

InChI

InChI=1S/C9H8N2OS/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13)

InChI Key

QYRHSCKVNACOHK-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)NC1=S

Isomeric SMILES

CN1C2=CC=CC=C2C(=O)N=C1S

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC1=S

Origin of Product

United States

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